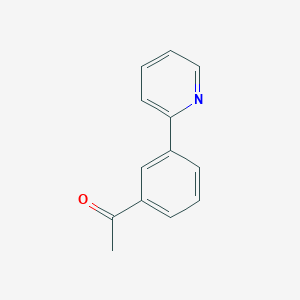

2-(3-Acetylphenyl)pyridine

CAS No.: 227178-09-8

Cat. No.: VC8091677

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 227178-09-8 |

|---|---|

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 1-(3-pyridin-2-ylphenyl)ethanone |

| Standard InChI | InChI=1S/C13H11NO/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,1H3 |

| Standard InChI Key | RTWQIDVMLFLOKT-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 |

Introduction

Structural and Electronic Characteristics of 2-(3-Acetylphenyl)pyridine

Molecular Architecture

The compound’s structure consists of a pyridine ring (C₅H₅N) linked to a 3-acetylphenyl group (C₆H₄COCH₃) at the 2-position. The acetyl group introduces electron-withdrawing effects, modulating the electron density of both the phenyl and pyridine rings. This configuration enhances susceptibility to electrophilic substitution at the pyridine’s 4-position and the phenyl’s para position relative to the acetyl group .

Spectroscopic Signatures

While experimental data for 2-(3-Acetylphenyl)pyridine remains unreported, analogous compounds offer predictive insights:

-

IR Spectroscopy: Expected peaks include C=O stretching (~1660–1680 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and pyridine ring vibrations (~1550 cm⁻¹) .

-

NMR Spectroscopy:

Synthetic Methodologies for 2-(3-Acetylphenyl)pyridine

Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach. A pyridine boronic acid derivative could couple with 3-acetylphenyl halides (e.g., 3-bromoacetophenone) under conditions similar to those used for 3,4-diarylated pyridines . Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) is critical for achieving high yields.

Table 1: Representative Suzuki Coupling Conditions for Pyridine Derivatives

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 65–78 | |

| 3-Bromoacetophenone | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 72 |

Hantzsch Reaction and Polymer Grafting

The Hantzsch reaction, employed in synthesizing pyridine-grafted copolymers , could adapt to introduce acetylphenyl groups. Condensation of 3-acetylbenzaldehyde, malononitrile, and ammonium acetate with a pyridine precursor might yield polysubstituted derivatives, though steric hindrance from the acetyl group may limit efficiency.

Physicochemical Properties and Stability

Thermal Behavior

Polymers incorporating pyridine and acetylphenyl motifs exhibit enhanced thermal stability (decomposition >300°C) . The compound itself likely decomposes above 200°C, with melting points influenced by crystallinity (estimated 120–150°C).

Solubility and Reactivity

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .

-

Reactivity:

-

Electrophilic substitution at pyridine’s 4-position.

-

Acetyl group participation in condensation reactions (e.g., formation of Schiff bases).

-

Applications in Materials Science and Biomedicine

Fluorescent Polymers and Sensors

Pyridine-acetylphenyl units could serve as fluorophores in grafted copolymers. For instance, styrene-maleic acid copolymers with pyridine pendants exhibit strong blue fluorescence (λₑₘ = 510 nm) , suggesting applications in optoelectronics or bioimaging.

Antiproliferative Agents

Diarylated pyridines demonstrate significant cytotoxicity against cancer cells . Structural parallels between 2-(3-Acetylphenyl)pyridine and bioactive analogs imply potential for drug discovery, particularly in targeting tubulin or kinase pathways.

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 3,4-Diarylated pyridine | HeLa | 1.2 | Tubulin polymerization | |

| 2-Acetylpyridine | MCF-7 | 45 | Mitochondrial enzymes |

Challenges and Future Directions

Synthetic Optimization

Current methods face yield limitations due to steric and electronic factors. Advances in directing-group-assisted C–H functionalization or photoredox catalysis could improve efficiency.

Expanding Biomedical Relevance

Structure-activity relationship (SAR) studies are needed to evaluate the acetyl group’s role in bioactivity. Computational modeling (e.g., docking studies) could identify molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume